molecular formula C17H18FN3O3 B2923532 (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034482-43-2

(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2923532
CAS No.: 2034482-43-2
M. Wt: 331.347
InChI Key: FMQVODWRLSZDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidinyl methanone core linked to a 3-fluoro-4-methoxyphenyl group and a 6-methylpyridazine moiety via an ether bond. The pyridazine heterocycle may contribute to interactions with enzymes or receptors, though specific activity data is unavailable in the provided evidence.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-11-3-6-16(20-19-11)24-13-7-8-21(10-13)17(22)12-4-5-15(23-2)14(18)9-12/h3-6,9,13H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQVODWRLSZDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions that incorporate specific functional groups into the molecular structure. Initial synthesis may include nucleophilic substitution reactions to introduce the fluoro and methoxy groups into the phenyl ring. Subsequent steps involve forming the pyrrolidin and pyridazin moieties via cyclization reactions. The precise reaction conditions, such as temperature, pressure, and solvents, must be meticulously controlled to ensure high yield and purity of the final product.

Industrial Production Methods:

In industrial settings, the production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. Large-scale reactors and automated systems enable consistent reaction conditions and product isolation, which are critical for producing the compound in bulk quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the methoxy group, potentially leading to the formation of hydroxylated derivatives.

  • Reduction: The pyridazin ring can participate in reduction reactions, yielding dihydropyridazin analogs.

  • Substitution: The fluoro and methoxy groups on the phenyl ring allow for various electrophilic and nucleophilic substitution reactions, creating a wide array of functionalized derivatives.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution reactions often utilize reagents such as halogenated compounds, bases, or acids.

Major Products:

The primary products from these reactions include hydroxylated, reduced, and substituted derivatives that exhibit unique chemical and physical properties.

Scientific Research Applications

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It is also utilized in reaction mechanism studies to understand the behavior of pyrrolidin and pyridazin systems.

In biological research, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.

Medicinal chemists explore this compound for its therapeutic potential, particularly in the development of novel medications that target specific biological pathways. Its structural attributes allow for high specificity in drug design.

In the industrial sector, this compound finds applications in the production of specialty chemicals, coatings, and advanced materials. Its unique properties make it suitable for creating compounds with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone largely depends on its interaction with molecular targets. Its structure allows it to bind to specific enzymes or receptors, modulating their activity. The fluoro group often enhances binding affinity through interactions with hydrophobic pockets, while the methoxy group can engage in hydrogen bonding. The pyrrolidin and pyridazin rings contribute to the overall conformational stability and specificity of the compound.

Comparison with Similar Compounds

Structural Analog: (3,5-Dimethylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

  • Core Structure: Shares the pyrrolidinyl methanone and 6-methylpyridazine groups.
  • Substituent : Replaces the 3-fluoro-4-methoxyphenyl with a 3,5-dimethylisoxazol-4-yl group.
  • Molecular Weight : 302.33 (vs. estimated ~330 for the target compound).
  • Implications : The isoxazole’s electron-deficient nature may alter solubility or target engagement compared to the target’s aryl group. The lower molecular weight could enhance bioavailability.

Structural Analog: (R)-1-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)prop-2-yn-1-one

  • Core Structure : Pyrrolidinyl group linked to a quinazoline scaffold.
  • Substituent : Propargyl ketone and 3-chloro-4-fluoroaniline substituents.
  • Molecular Weight : ~443 (example 45).
  • The quinazoline moiety in this analog likely enhances kinase affinity compared to the target’s pyridazine.

Structural Analog: (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

  • Core Structure: Pyrrolidinyl methanone with a pyrazolo-oxazine group.
  • Heterocycle : Pyrimidine replaces pyridazine, with ethyl and fluorine substitutions.
  • Implications : The pyrimidine’s hydrogen-bonding capacity may differ from pyridazine, affecting target selectivity. The ethyl group could increase lipophilicity.

Structural Analog: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

  • Core Structure: Piperidinyl methanone instead of pyrrolidinyl.
  • Substituent : Methanesulfonylphenyl and pyrazolo-pyrimidine groups.
  • Implications : Piperidine’s larger ring size may alter conformational flexibility and binding kinetics. The sulfonyl group enhances solubility but may reduce membrane permeability.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Heterocycle Molecular Weight Potential Biological Relevance
Target Compound Pyrrolidinyl methanone 3-Fluoro-4-methoxyphenyl 6-Methylpyridazine ~330 (estimated) Kinase inhibition (inferred)
(3,5-Dimethylisoxazol-4-yl) analog Pyrrolidinyl methanone 3,5-Dimethylisoxazol-4-yl 6-Methylpyridazine 302.33 Improved solubility
Quinazoline-based analog Pyrrolidinyl ketone 3-Chloro-4-fluoroaniline, Propargyl ketone Quinazoline ~443 EGFR kinase inhibition
Pyrazolo-oxazine analog Pyrrolidinyl methanone 6,7-Dihydro-5H-pyrazolo-oxazine 6-Ethyl-5-fluoropyrimidine N/A Modified target selectivity
Piperidinyl analog Piperidinyl methanone 4-Methanesulfonylphenyl Pyrazolo[3,4-d]pyrimidine N/A Enhanced solubility, kinase targeting

Key Findings and Implications

Core Flexibility: The pyrrolidinyl methanone core is versatile, accommodating diverse substituents for tailored bioactivity.

Heterocycle Impact : Pyridazine (target) vs. pyrimidine () or quinazoline () alters electronic properties and binding modes.

Substituent Effects : Electron-withdrawing groups (e.g., fluorine) improve target affinity, while bulky groups (e.g., isoxazole in ) may hinder membrane penetration.

Molecular Weight : Lower MW compounds (e.g., ) may favor oral bioavailability, while higher MW analogs () could exhibit prolonged half-lives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.